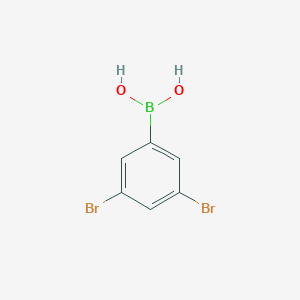

3,5-Dibromophenylboronic acid

Description

Properties

IUPAC Name |

(3,5-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBLCGDZYFKINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370447 | |

| Record name | 3,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117695-55-3 | |

| Record name | 3,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibromophenylboronic Acid from 1,3-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromophenylboronic acid, a valuable building block in organic chemistry, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The synthesis is achieved via a lithium-halogen exchange reaction of 1,3-dibromobenzene, followed by borylation with trimethyl borate. This document outlines the detailed experimental protocol, key reaction parameters, purification techniques, and characterization data.

Reaction Scheme

The overall transformation involves the selective monolithiation of 1,3-dibromobenzene followed by electrophilic trapping of the resulting aryllithium species with an electrophilic boron source, and subsequent hydrolysis to yield the desired boronic acid.

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound from 1,3-dibromobenzene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,3-Dibromobenzene | 235.90 | 25.0 g | 105.9 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44.0 mL | 110.0 |

| Trimethyl borate | 103.91 | 10.4 g | 110.0 |

| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 300 mL | - |

| Diethyl ether | - | As needed | - |

| Magnesium sulfate (anhydrous) | - | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Solution: 1,3-dibromobenzene (25.0 g, 105.9 mmol) is dissolved in 500 mL of anhydrous tetrahydrofuran (THF) in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (44.0 mL of a 2.5 M solution in hexanes, 110.0 mmol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for an additional 30 minutes.[1]

-

Borylation: Trimethyl borate (10.4 g, 110.0 mmol) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 3 hours.[1]

-

Hydrolysis (Work-up): The reaction is quenched by the slow addition of 300 mL of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography to yield this compound. A yield of approximately 15.3 g (71.9%) can be expected. Alternatively, recrystallization from a suitable solvent system such as hot ethanol or a mixture of ethyl acetate and hexane can be employed for purification.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromobenzene | |

| Product | This compound | |

| Molecular Formula | C₆H₅BBr₂O₂ | [2] |

| Molecular Weight | 279.72 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | [2] |

| Typical Yield | 71.9% | [1] |

| Purity (Assay) | ≥95% | [2] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons. Based on the closely related 3-bromophenylboronic acid, the chemical shifts for the aromatic protons would appear in the range of δ 7.0-8.5 ppm. The two protons ortho to the boronic acid group and the proton para to it will have distinct chemical shifts and coupling patterns. A broad singlet corresponding to the acidic protons of the boronic acid group (-B(OH)₂) is also expected.

-

¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atom attached to the boron atom will typically be broad due to the quadrupolar nature of the boron nucleus. The other aromatic carbon signals will appear in the typical aromatic region (δ 120-140 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of two bromine atoms.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-established lithiation-borylation mechanism. The experimental workflow is designed to control the temperature and maintain anhydrous conditions, which are critical for the success of the reaction.

Diagram 1: Reaction mechanism for the synthesis of this compound.

Diagram 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.

-

1,3-Dibromobenzene is harmful if swallowed and causes skin and eye irritation.

-

Trimethyl borate is flammable and an irritant.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use only anhydrous THF from a freshly opened container or distilled from a suitable drying agent.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

This guide provides a detailed and actionable protocol for the synthesis of this compound. By following these procedures and safety precautions, researchers can reliably produce this important chemical intermediate for a variety of applications in organic synthesis and drug discovery.

References

Spectroscopic Characterization of 3,5-Dibromophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromophenylboronic acid, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on spectral information from closely related analogs and spectral database entries.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | s (broad) | 2H | B(OH)₂ |

| ~7.9 - 7.8 | t, J = ~1.5 Hz | 1H | Ar-H (C4-H) |

| ~7.8 - 7.7 | d, J = ~1.5 Hz | 2H | Ar-H (C2-H, C6-H) |

Solvent: DMSO-d₆. The chemical shifts of the B(OH)₂ protons can vary significantly depending on concentration and water content.

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 | C-B |

| ~138 | C-Br |

| ~135 | Ar-CH |

| ~130 | Ar-CH |

Solvent: DMSO-d₆. The C-B signal can sometimes be broad or difficult to observe.

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3080 | Weak | Ar C-H stretch |

| ~1600, ~1470 | Medium | C=C aromatic ring stretch |

| ~1350 | Strong | B-O stretch |

| ~1100 | Medium | C-B stretch |

| ~850, ~750 | Strong | C-H out-of-plane bend |

| ~700 | Strong | C-Br stretch |

Sample preparation: KBr pellet or ATR.

Table 4: MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 278, 280, 282 | Varies | [M]⁺ (Molecular ion peak with characteristic bromine isotope pattern) |

| 260, 262, 264 | Varies | [M-H₂O]⁺ |

| 181, 183 | Varies | [M-Br-H₂O]⁺ |

| 155 | Moderate | [C₆H₄Br]⁺ |

| 76 | High | [C₆H₄]⁺ |

Ionization method: Electron Ionization (EI). The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotope pattern.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ can also be used, which may help in breaking up potential boroxine anhydrides.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or more for a good signal-to-noise ratio.

-

-

Instrument Setup (¹³C NMR):

-

Switch the probe to the ¹³C nucleus.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR crystal.

-

Lower the ATR anvil to apply pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[2]

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

-

Instrument Setup:

-

Set the ionization energy to a standard value of 70 eV.[2]

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-350).

-

The ion source and transfer line temperatures should be optimized to ensure sample vaporization without thermal decomposition.

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

The software will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of two bromine atoms.

-

Identify major fragment ions and propose their structures.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3,5-Dibromophenylboronic Acid for Researchers and Drug Development Professionals

Introduction

3,5-Dibromophenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its utility as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 117695-55-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BBr₂O₂ | [1][2][3] |

| Molecular Weight | 279.72 g/mol | [1][2][3] |

| Appearance | White to off-white or light beige crystalline powder | N/A |

| Melting Point | >300 °C (literature) | [1] |

| Boiling Point | 382.8±52.0 °C (Predicted) | N/A |

| Solubility | Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons and water. Specific quantitative data for this compound is not readily available. | [6] |

| Stability | Stable under normal laboratory conditions. | N/A |

| Storage | Store in a cool, dry, and well-ventilated area. Keep refrigerated for long-term storage. Protect from moisture and strong oxidizing agents. | [3] |

Chemical Reactivity and Applications

This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide, enabling the synthesis of a wide array of biaryl and other complex organic molecules. These structures are often scaffolds for novel pharmaceutical agents and functional materials.

The presence of two bromine atoms on the phenyl ring offers opportunities for sequential or double cross-coupling reactions, allowing for the construction of more intricate molecular frameworks.

Experimental Protocols

A representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound is detailed below. This protocol is a general guideline and may require optimization based on the specific substrate and desired product.

Synthesis of 3,5-Dibromo-Substituted Biaryl via Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., Iodobenzene, Bromobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF)/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the chosen solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-dibromo-substituted biaryl.

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

References

An In-Depth Technical Guide to 3,5-Dibromophenylboronic Acid (CAS Number: 117695-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenylboronic acid, identified by the CAS number 117695-55-3, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, safe handling procedures, and its applications in the synthesis of biologically active compounds, offering insights for its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BBr₂O₂ | [1][2] |

| Molecular Weight | 279.72 g/mol | [1][2] |

| Appearance | Brown crystalline powder | [3] |

| Melting Point | >300 °C (literature) | [1] |

| Boiling Point | 382.8 °C at 760 mmHg (Predicted) | |

| Flash Point | 185.3 °C (Predicted) | |

| Purity | ≥95% to ≥98% (commercially available) | [1] |

| Solubility | Soluble in organic solvents, poorly soluble in water. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data available for similar phenylboronic acids. |

| ¹³C NMR | Spectral data available for similar phenylboronic acids. |

| Infrared (IR) | Characteristic peaks for B-O and C-B bonds are expected. |

| Mass Spectrometry | Provides molecular weight confirmation. |

Handling and Safety

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

-

GHS Pictogram: Signal word: WARNING.

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]

-

Precautionary Statements: Avoid contact with skin and eyes.[1] Avoid inhalation of dust.[1]

First Aid Measures

-

After skin contact: Wash immediately with plenty of water and non-abrasive soap.[1]

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

After inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Handling

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperatures range from room temperature to -20°C depending on the supplier.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Incompatibilities

Experimental Protocols

This compound is a key reagent in various organic synthesis reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used in the synthesis of biaryls, a common motif in biologically active compounds.

Reaction Scheme:

Detailed Experimental Steps (Illustrative Example):

-

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-iodotoluene, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

-

Procedure:

-

To a round-bottom flask, add this compound, the aryl halide, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Workflow Diagram:

Applications in Drug Development and Biological Research

Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological macromolecules such as sugars and the active sites of some enzymes. This property has led to the development of several boronic acid-containing drugs.

Boronic Acids as Proteasome Inhibitors

A prominent example of a boronic acid-based drug is Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, as it reversibly binds to the threonine residue in the active site of the 26S proteasome.

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts various cellular signaling pathways, including the NF-κB pathway. The NF-κB signaling pathway is constitutively active in many cancers and plays a key role in promoting cell survival, proliferation, and angiogenesis. By inhibiting the proteasome, boronic acid-based drugs can prevent the degradation of IκB, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes, ultimately inducing apoptosis in cancer cells.

NF-κB Signaling Pathway and its Inhibition by Proteasome Inhibitors:

Conclusion

This compound is a chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and the availability of established synthetic protocols, such as the Suzuki-Miyaura coupling, make it an attractive starting material for the creation of novel and complex molecules. The broader class of boronic acids has demonstrated significant therapeutic potential, particularly as enzyme inhibitors. For researchers and drug development professionals, this compound represents a valuable tool for the synthesis of new chemical entities with the potential for diverse biological activities. Further research into the biological effects of compounds derived from this specific building block is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Prospective Crystal Structure and Morphology of 3,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and morphology of 3,5-Dibromophenylboronic acid. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for this compound has not been identified. This document, therefore, provides a detailed overview of the anticipated structural characteristics and morphology based on the known principles of crystal engineering for phenylboronic acids. Furthermore, it outlines the detailed experimental protocols that would be employed for the synthesis, crystallization, and structural determination of this compound, serving as a foundational resource for researchers undertaking such an investigation.

Introduction to Phenylboronic Acids in Crystal Engineering

Phenylboronic acids are a class of organic compounds that have garnered significant interest in the field of crystal engineering. Their ability to form robust hydrogen-bonded synthons, particularly the homodimeric association of the boronic acid moieties, makes them predictable building blocks for the construction of supramolecular architectures. The substitution pattern on the phenyl ring plays a crucial role in directing the overall crystal packing through various intermolecular interactions, including halogen bonding, π-π stacking, and C-H···π interactions. The presence of two bromine atoms in this compound is expected to significantly influence its crystal packing and morphology.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the analysis of structurally related brominated phenylboronic acids, the crystal structure of this compound is expected to be dominated by strong O-H···O hydrogen bonds, leading to the formation of dimeric or catemeric motifs. The bromine atoms are likely to participate in halogen bonding (Br···O or Br···Br interactions), further stabilizing the crystal lattice.

A logical workflow for the structural analysis is depicted below:

An In-depth Technical Guide to the Solubility of 3,5-Dibromophenylboronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dibromophenylboronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents expected solubility trends based on data from analogous compounds, primarily phenylboronic acid and its substituted derivatives. Furthermore, a detailed, state-of-the-art experimental protocol for determining solubility is provided, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an organoboron compound with the chemical formula Br₂C₆H₃B(OH)₂.[1] It serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and for formulation in drug discovery and development processes.

Boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can influence solubility measurements.[2][3] This equilibrium between the acid and its anhydride is a key consideration when determining and applying solubility data.

Expected Solubility Profile

While direct quantitative data for this compound is scarce, the solubility profile can be inferred from studies on phenylboronic acid and its derivatives.[2][3][4][5][6] The presence of two bromine atoms on the phenyl ring increases the molecular weight and is expected to influence its polarity and intermolecular interactions compared to the parent phenylboronic acid.

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in various classes of organic solvents. These estimations are based on the observed solubility of phenylboronic acid, which exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6]

Table 1: Expected Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Phenylboronic acid shows high solubility in ethers.[3][4][5][6] The polar ether functionality can hydrogen bond with the boronic acid's hydroxyl groups. |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids.[3][4][5][6] |

| Alcohols | Methanol, Ethanol | High to Moderate | Protic solvents can engage in hydrogen bonding. However, the potential for esterification with the boronic acid exists, which could complicate simple solubility measurements. |

| Halogenated | Chloroform, Dichloromethane | Moderate | Phenylboronic acid has been shown to have moderate solubility in chloroform.[3][4][5][6] |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents provides poor solvation for the polar boronic acid group. |

| Alkanes | Hexane, Methylcyclohexane | Very Low | As nonpolar solvents, alkanes are generally poor solvents for polar compounds like boronic acids. Phenylboronic acid has very low solubility in methylcyclohexane.[3][4][5][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and are expected to be effective at solvating boronic acids. |

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and frequently used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][4][7][8] This method involves observing the temperature at which a solid solute, at a known concentration in a solvent, completely dissolves upon controlled heating. The disappearance of turbidity in the solution marks the equilibrium temperature.

3.1. Materials and Apparatus

-

Analyte: this compound, high purity

-

Solvents: High-purity, anhydrous organic solvents

-

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Programmable circulating thermostat bath (precision of ±0.1 K)

-

Calibrated thermometer or temperature probe (precision of ±0.1 K)

-

Luminance probe or turbidity sensor to monitor light transmission

-

Analytical balance (precision of ±0.1 mg)

-

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath. Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, controlled rate (e.g., 0.2-0.5 K/min) to prevent overshooting the dissolution point.[9]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done instrumentally with a luminance probe that measures the intensity of light passing through the mixture.[2][3][5][6]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[7] This point is often identified by a sharp increase in measured light intensity.

-

Data Collection: Repeat the procedure for several different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The logical flow of the dynamic method for solubility determination is illustrated below.

Caption: Workflow for the dynamic method of solubility determination.

This comprehensive guide provides a foundational understanding of the expected solubility of this compound and a robust experimental framework for its precise determination. The provided data and protocols are essential for researchers in organic synthesis and drug development to effectively utilize this important chemical reagent.

References

- 1. 3,5-二溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Thermal stability and decomposition of 3,5-Dibromophenylboronic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Dibromophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview based on the known properties of this compound and the general behavior of arylboronic acids. Specific experimental data on the thermal decomposition of this compound is not extensively available in public literature. The experimental protocols provided are standardized methodologies for obtaining such data.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical and physical properties. Thermal stability is a critical parameter, influencing storage conditions, reaction safety, and the impurity profile of synthetic products. This guide details the known thermal properties of this compound, outlines standard experimental protocols for its analysis, and presents a proposed decomposition pathway based on established principles for arylboronic acids.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The high melting point of over 300 °C suggests significant thermal stability.

| Property | Value |

| CAS Number | 117695-55-3[1][2][3][4] |

| Molecular Formula | C₆H₅BBr₂O₂[1][2][3] |

| Molecular Weight | 279.72 g/mol [1][3] |

| Melting Point | >300 °C (lit.) |

| Appearance | White to off-white solid |

Expected Thermal Behavior and Decomposition Pathway

This dehydration process involves the loss of three molecules of water from three molecules of the boronic acid, resulting in the formation of a stable, six-membered B-O-B ring. This transformation is often reversible upon exposure to water. At significantly higher temperatures, further decomposition can occur, which may involve protodeboronation (loss of the boronic acid group) or fragmentation of the aromatic ring, especially given the presence of the bromo-substituents.

Below is a proposed pathway for the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, standard protocols for the analysis of a solid organic compound like this.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and quantifying mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an aluminum or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to maximum rates of mass loss (from the derivative curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition (endothermic or exothermic).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C (or just beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature. Identify the peak temperatures and enthalpies (ΔH) of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be summarized for clear interpretation. The table below illustrates how such data would be presented.

Note: The following data is illustrative and represents a typical result for an arylboronic acid, not specific experimental data for this compound.

| Analysis | Parameter | Illustrative Value | Interpretation |

| TGA | Tonset (Dehydration) | ~150 - 200 °C | Onset of water loss to form boroxine. |

| Weight Loss (Dehydration) | ~6.4% | Corresponds to the theoretical loss of one water molecule per boronic acid unit during boroxine formation. | |

| Tonset (Decomposition) | >300 °C | Onset of significant molecular fragmentation. | |

| DSC | Endotherm Peak 1 | ~150 - 200 °C | Corresponds to the endothermic process of dehydration. |

| Endotherm Peak 2 | >300 °C | Melting of the compound (if it melts before decomposing). | |

| Exotherm Peak 1 | >320 °C | Exothermic decomposition of the molecule. |

Logical Workflow for Thermal Stability Assessment

The systematic evaluation of a compound's thermal stability follows a logical progression from initial characterization to detailed analysis and interpretation.

Caption: Logical workflow for the thermal stability assessment of a chemical compound.

Safety, Handling, and Storage

Given its properties and potential decomposition pathway, the following precautions are recommended:

-

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Some suppliers recommend refrigerated[5] or -20°C storage[1] to prevent degradation.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[5] Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Ensure adequate ventilation or use only in a chemical fume hood.[5][6]

-

Incompatibilities: Avoid strong oxidizing agents.

By following these guidelines and employing the analytical techniques described, researchers can ensure the safe and effective use of this compound while maintaining its quality and integrity.

References

A Technical Guide to 3,5-Dibromophenylboronic Acid: Commercial Availability, Purity Assessment, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenylboronic acid (CAS No. 117695-55-3) is a versatile building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and complex organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in the purification of the final products. This technical guide provides an in-depth overview of the commercial sources of this compound, its typical purity specifications, and detailed methodologies for its synthesis, purification, and analytical characterization.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 98%. It is crucial for researchers to consult the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the methods used for its determination.

Below is a summary of representative commercial sources and their stated purity levels.

| Supplier | Product Number | Stated Purity |

| Sigma-Aldrich | 499501 | ≥95%[1] |

| ChemScene | CS-W000861 | ≥98%[2] |

| United States Biological | 427289 | Highly Purified |

Note: "Highly Purified" is a qualitative description, and users should request a Certificate of Analysis for quantitative data. The purity values stated are as advertised by the suppliers and may vary between batches.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent or an organolithium species, formed from 1,3,5-tribromobenzene, with a trialkyl borate followed by acidic hydrolysis. Understanding the synthetic route is crucial for anticipating potential impurities.

Potential Impurities

Common impurities that may be present in this compound include:

-

Starting materials: Unreacted 1,3,5-tribromobenzene.

-

Homocoupling byproducts: Formation of polybrominated biphenyls.

-

Boronic acid anhydride (Boroxine): A common impurity in solid boronic acids, formed by dehydration.

-

Dehalogenated species: Phenylboronic acid or 3-bromophenylboronic acid.

General Purification Method: Recrystallization

Recrystallization is a common and effective method for purifying crude this compound.

Experimental Protocol:

-

Solvent Selection: A common solvent system for the recrystallization of arylboronic acids is a mixture of a solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble at low temperatures (e.g., hexane, heptane).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethyl acetate).

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: To the hot solution, slowly add the non-solvent (e.g., hexane) until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold non-solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Quality Control and Purity Analysis Workflow

A robust quality control workflow is essential to ensure the identity and purity of this compound before its use in sensitive applications.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromophenylboronic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromophenylboronic acid and its subsequent conversion to its cyclic anhydride, 2,4,6-tris(3,5-dibromophenyl)boroxine. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. This document details the primary synthetic routes, provides step-by-step experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathways and workflows to aid in comprehension and practical application.

Introduction

Arylboronic acids and their derivatives are indispensable reagents in modern organic chemistry. Among these, this compound offers two reactive bromine sites, making it a versatile precursor for the synthesis of multi-substituted aromatic compounds. The boronic acid can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. The boroxine form can be advantageous in certain applications due to its different solubility profile and reactivity. This guide will focus on the most common and reliable methods for the preparation of this compound, followed by its dehydration to the corresponding anhydride.

Synthesis of this compound

The most prevalent method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. For the synthesis of this compound, a common starting material is 1,3,5-tribromobenzene. The reaction proceeds via a selective lithium-halogen exchange, followed by borylation.

Reaction Pathway: Lithiation Route

The synthesis of this compound from 1,3,5-tribromobenzene involves a selective monolithiation followed by reaction with a borate ester and subsequent hydrolysis.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of analogous arylboronic acids.[1][2]

Materials:

-

1,3,5-Tribromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Hexanes

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

-

Initial Charge: The flask is charged with 1,3,5-tribromobenzene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Trimethyl borate is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then triturated with hexanes to afford this compound as a white solid, which is collected by filtration and dried.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound based on analogous preparations.

| Parameter | Value | Reference |

| Molar Ratio (Substrate:n-BuLi:Borate) | 1 : 1.1 : 1.2 | Inferred from[1] |

| Reaction Temperature | -78 °C to room temperature | [1][2] |

| Reaction Time | 12-16 hours | Inferred from[1] |

| Typical Yield | 70-80% | Inferred from[1][3] |

| Purity (by NMR) | >95% |

Synthesis of this compound Anhydride (Boroxine)

Boronic acids can be converted to their corresponding cyclic trimeric anhydrides, known as boroxines, through dehydration. This is typically achieved by heating the boronic acid, often with azeotropic removal of water.

Reaction Pathway: Dehydration to Boroxine

Caption: Dehydration of this compound to its anhydride.

Experimental Protocol: Dehydration to Anhydride

This protocol is a general method for the dehydration of arylboronic acids.[4][5]

Materials:

-

This compound

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with this compound and toluene. The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Distillation: The mixture is heated to reflux. Water is collected in the Dean-Stark trap. The reaction is continued until no more water is collected.

-

Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude this compound anhydride. The product can be further purified by recrystallization if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | Reflux in Toluene | Inferred from[5] |

| Reaction Time | 2-4 hours | Inferred from[5] |

| Typical Yield | Quantitative | Inferred from[4] |

Experimental Workflow

The overall process from starting material to the final anhydride product is summarized in the following workflow diagram.

Caption: Overall experimental workflow for the synthesis of this compound Anhydride.

Conclusion

The synthesis of this compound and its corresponding anhydride can be reliably achieved through well-established organometallic and dehydration methodologies. The lithium-halogen exchange of 1,3,5-tribromobenzene provides a direct route to the boronic acid, which can then be efficiently converted to the boroxine anhydride by azeotropic distillation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce these valuable synthetic intermediates for a wide range of applications. Careful attention to anhydrous and inert atmosphere techniques is critical for the successful synthesis of the boronic acid.

References

- 1. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the Reactivity of the C-B Bond in 3,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility primarily stems from the reactivity of the carbon-boron (C-B) bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the reactivity of the C-B bond in this compound, with a focus on its application in cross-coupling reactions, detailed experimental protocols, and its relevance in the synthesis of bioactive molecules, particularly in drug development.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 117695-55-3 | |

| Molecular Formula | Br₂C₆H₃B(OH)₂ | |

| Molecular Weight | 279.72 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C (lit.) | |

| Solubility | Soluble in diethyl ether, ethanol |

Core Reactivity of the C-B Bond

The C-B bond in arylboronic acids is characterized by its moderate strength and polarity, which underpins its utility in a variety of chemical transformations. The presence of two bromine atoms on the phenyl ring of this compound influences the electronic properties of the boronic acid, impacting the reactivity of the C-B bond.

C-B Bond Dissociation Energy

Key Reactions Involving C-B Bond Cleavage

The versatility of this compound is demonstrated through its participation in a range of reactions where the C-B bond is strategically cleaved.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] this compound is an excellent substrate for these reactions, providing a pathway to synthesize a wide array of substituted biphenyls and polyaryls.[3]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

This protocol details the Suzuki-Miyaura coupling of this compound with 4-iodoanisole.

Reactants:

-

This compound (1.5 mmol)

-

4-Iodoanisole (1.0 mmol)

-

Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF) (8 mL)

Procedure:

-

To a microwave vial, add this compound (419 mg, 1.5 mmol), 4-iodoanisole (234 mg, 1.0 mmol), Pd/C (15 mg), and potassium carbonate (276 mg, 2.0 mmol).

-

Add dimethylformamide (8 mL) to the vial.

-

Seal the vial and place it in a domestic microwave oven adapted for synthesis.

-

Heat the reaction mixture under reflux with microwave irradiation for a specified time (e.g., 60-90 minutes).[4]

-

After completion, cool the reaction mixture to room temperature.

-

The reaction mixture can be analyzed by TLC or GC-MS to monitor progress.

-

For workup, the mixture is typically filtered to remove the catalyst, and the product is extracted with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.

Yield:

The yield of 4-methoxybiphenyl from the reaction of phenylboronic acid and 4-iodoanisole under similar conditions has been reported to be up to 92%.[4] The yield for the specific reaction with this compound would be comparable, though potentially influenced by the electronic effects of the bromine substituents.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This is often an undesired side reaction in Suzuki-Miyaura couplings, but it can also be utilized for specific synthetic purposes. The rate of protodeboronation is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing bromine atoms in this compound can affect its susceptibility to protodeboronation, particularly under basic conditions.

Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, by reacting an arylboronic acid with an amine or an alcohol in the presence of a copper catalyst.[3] This reaction offers a valuable alternative to palladium-catalyzed methods.

This protocol provides a general procedure for the copper-catalyzed amination of an arylboronic acid.

Reactants:

-

Arylboronic acid (e.g., this compound) (0.50 mmol)

-

Aniline (2.00 mmol)

-

Copper(II) acetate (Cu(OAc)₂) (1.00 mmol)

-

Cesium carbonate (Cs₂CO₃) (0.25 mmol)

-

Methanol (1.0 mL)

-

Pyridine (0.33 mL)

Procedure:

-

In a flask purged with an inert gas (e.g., argon), combine the arylboronic acid (140 mg, 0.50 mmol), aniline (186 mg, 2.00 mmol), copper(II) acetate (182 mg, 1.00 mmol), and cesium carbonate (82 mg, 0.25 mmol).[5]

-

Add methanol (1.0 mL) and pyridine (0.33 mL) to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 50 or 65 °C) until the starting material is consumed, as monitored by TLC.[5]

-

Upon completion, cool the mixture to room temperature.

-

Workup involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.[5]

Lithiation-Borylation

The C-B bond of arylboronic esters can be formed through a lithiation-borylation sequence. While this is a method for synthesizing boronic esters rather than a reaction of the boronic acid itself, it is a critical transformation in the overall utility of these compounds. For instance, 1,3,5-tribromobenzene can be selectively monolithiated and then reacted with a borate ester to form the precursor to this compound.

Application in Drug Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The Suzuki-Miyaura coupling is a key method for constructing this scaffold, making arylboronic acids like this compound valuable starting materials in drug discovery and development.

Synthesis of Angiotensin II Receptor Antagonists

A prominent class of drugs containing the biphenyl structure is the angiotensin II receptor blockers (ARBs), used to treat hypertension. Valsartan and Telmisartan are examples of ARBs whose synthesis relies on the formation of a key biphenyl intermediate. The synthesis of a valsartan precursor can be achieved through a multi-step sequence involving a Suzuki-Miyaura coupling.

The following diagram illustrates a potential synthetic workflow for a valsartan precursor, highlighting the central role of the Suzuki-Miyaura coupling.

While this specific example may use a different boronic ester, this compound can be employed in similar synthetic strategies to generate diverse libraries of biphenyl compounds for structure-activity relationship (SAR) studies in the development of new therapeutic agents. The two bromine atoms provide additional handles for further functionalization, allowing for the exploration of a wider chemical space.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily due to the predictable and efficient reactivity of its C-B bond. Its central role in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of biphenyl and polyaryl structures, which are prevalent in pharmaceuticals and advanced materials. Understanding the various reaction pathways available for the C-B bond, including Chan-Lam coupling and the potential for protodeboronation, allows for the strategic design of complex molecules. The detailed experimental protocols and the illustration of its application in the synthesis of drug precursors underscore the practical importance of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 3,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3,5-dibromophenylboronic acid. This versatile building block allows for the selective mono- or di-arylation, providing access to a wide range of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[1] this compound is a particularly useful substrate, as the two bromine atoms can be sequentially or simultaneously replaced, allowing for the synthesis of unsymmetrical or symmetrical biaryl and polyaryl compounds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This document outlines protocols for both the double (di-arylation) and selective single (mono-arylation) Suzuki coupling reactions of this compound.

Palladium Catalysts and Ligands

A variety of palladium sources can be utilized for the Suzuki-Miyaura coupling, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common. The choice of phosphine ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and influences its reactivity. Bulky and electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

Data Presentation: Exemplary Catalyst Systems and Reaction Conditions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura reactions of aryl bromides, which can be adapted for the coupling of this compound.

Table 1: Conditions for Double Suzuki-Miyaura Coupling of Dihaloarenes

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | >90 |

| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |

| 3 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DMF | 110 | 24 | 80-90 |

Data adapted from analogous reactions of dibromoarenes.

Table 2: Conditions for Mono-Selective Suzuki-Miyaura Coupling of Dihaloarenes

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1.5 mol%) | P(Cy)₃ (3 mol%) | K₃PO₄ | Toluene | 80 | 6 | 70-85 |

| 2 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | CsF | THF | Room Temp | 12 | 65-80 |

| 3 | Pd(PPh₃)₄ (2.5 mol%) | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 75-90 |

Data adapted from various Suzuki-Miyaura coupling protocols with aryl bromides.

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling of this compound

This protocol describes the di-arylation of this compound with an aryl halide to synthesize a symmetrical 3,5-diarylphenylboronic acid derivative.

Materials:

-

This compound

-

Aryl bromide (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the aryl bromide (2.5 mmol), and potassium phosphate (4.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

-

Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.

-

The reaction mixture is heated to 90 °C and stirred for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-diarylphenylboronic acid derivative.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling of this compound

This protocol outlines a method for the selective mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)

-

Tricyclohexylphosphine [P(Cy)₃] (3 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).

-

The Schlenk tube is evacuated and backfilled with argon three times.

-

In a separate vial, dissolve palladium(II) acetate (0.015 mmol, 1.5 mol%) and tricyclohexylphosphine (0.03 mmol, 3 mol%) in toluene (5 mL) under an inert atmosphere.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

The reaction mixture is heated to 80 °C and stirred for 6 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL).

-

The mixture is washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to yield the mono-arylated product.

Visualizations

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

References

Application Notes and Protocols: Ligand Effects on the Suzuki Coupling of 3,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A particularly valuable building block is 3,5-dibromophenylboronic acid, which offers two reactive sites for the sequential and selective introduction of different aryl or heteroaryl groups. This allows for the construction of complex, unsymmetrical biaryl and terphenyl structures that are often found in pharmaceuticals, agrochemicals, and advanced materials.

The success of the Suzuki coupling of this compound, especially in achieving selective mono- or di-substitution, is highly dependent on the choice of ligand coordinated to the palladium catalyst. The ligand influences the catalyst's reactivity, stability, and steric environment, thereby dictating the reaction's outcome. This document provides a detailed overview of the effects of different ligand classes on this important reaction, along with experimental protocols to guide researchers in optimizing their synthetic strategies.

Ligand Effects on Reactivity and Selectivity

The choice of ligand in the palladium-catalyzed Suzuki coupling of this compound is critical for controlling the reaction's efficiency and selectivity. The two primary classes of ligands employed are phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: These are the most common ligands in Suzuki couplings. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom.

-

Electron-rich and bulky phosphines , such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are highly effective in promoting the oxidative addition of aryl bromides, which is often the rate-limiting step.[1] The steric bulk of these ligands also facilitates the reductive elimination step, leading to higher overall reaction rates and yields. For the coupling of this compound, bulky phosphines can be employed to favor mono-arylation at lower temperatures or shorter reaction times due to steric hindrance around the palladium center, which may disfavor a second coupling event.

-

Less sterically demanding phosphines , like triphenylphosphine (PPh₃), may lead to double arylation, especially at higher temperatures and longer reaction times. However, they are often less reactive towards challenging substrates compared to the more sophisticated biarylphosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. They are typically stronger σ-donors than phosphines, which can lead to more stable and highly active palladium catalysts. This increased stability can be advantageous in preventing catalyst decomposition, especially in prolonged reactions or at elevated temperatures. The steric environment around the carbene carbon can also be modified to influence selectivity. For the Suzuki coupling of this compound, NHC ligands can offer high catalytic activity and may provide different selectivity profiles compared to phosphine ligands.

Quantitative Data Summary

| Ligand Type | Ligand Example | Product | Typical Yield (%) | Selectivity (Mono:Di) |

| Buchwald-type Phosphine | SPhos | Mono-arylated | 85-95 | High (with controlled stoichiometry) |

| Di-arylated | >90 | High (with excess arylboronic acid) | ||

| Triphenylphosphine | PPh₃ | Mono-arylated | 60-75 | Moderate |

| Di-arylated | 70-85 | Moderate | ||

| N-Heterocyclic Carbene | IPr | Mono-arylated | 80-90 | Good |

| Di-arylated | >90 | High |

Experimental Protocols

General Protocol for Mono-Suzuki Coupling of this compound

This protocol is a general guideline for the selective mono-arylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Phosphine ligand (e.g., SPhos) (4 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

General Protocol for Sequential Di-Suzuki Coupling of this compound

This protocol outlines a stepwise approach for the synthesis of unsymmetrical 3,5-diarylphenylboronic acid derivatives.

Step 1: First Suzuki Coupling (Mono-arylation)

-